molecular formula C20H11NO3 B12608828 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 918158-23-3

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B12608828
CAS No.: 918158-23-3
M. Wt: 313.3 g/mol
InChI Key: LCJDXJKQUGRHHL-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a push-pull chromophore featuring a naphthalene-derived electron-withdrawing scaffold (cyclopenta[b]naphthalene-1,3(2H)-dione) conjugated with a benzoxazole moiety as an electron-donating/π-spacer group . This compound is structurally optimized for intramolecular charge transfer (ICT), making it relevant in photophysical applications such as photoinitiators for 3D printing and photopolymerization . Its molecular formula is C₁₈H₁₀N₂O₃, with a molar mass of 302.3 g/mol (estimated based on structural analogs in ). The benzoxazole substituent enhances conjugation and stability compared to simpler alkyl or halogenated derivatives .

Properties

CAS No.

918158-23-3

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C20H11NO3/c22-18-13-9-11-5-1-2-6-12(11)10-14(13)19(23)17(18)20-21-15-7-3-4-8-16(15)24-20/h1-10,17H

InChI Key

LCJDXJKQUGRHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.

    Cyclopenta[b]naphthalene Formation: The cyclopenta[b]naphthalene core can be constructed through a series of cyclization reactions involving naphthalene derivatives.

    Coupling Reaction: The final step involves coupling the benzoxazole ring with the cyclopenta[b]naphthalene core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include solvent catalytic synthesis and solid-phase synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key differences between 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione and structurally related compounds:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 1,3-Benzoxazol-2-yl C₁₈H₁₀N₂O₃ 302.3 Strong ICT, red-shifted absorption (~450–500 nm), high solvatochromism
2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione () 3-Hydroxypropyl C₁₆H₁₃NO₃ 267.3 Lower conjugation, limited ICT, hydrophilic due to -OH group
2-(3-Bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione () 3-Bromopropyl C₁₆H₁₂BrNO₂ 346.2 Enhanced reactivity (C-Br bond), hydrophobic
Indane-1,3-dione derivatives () Varied (e.g., dimethoxyphenyl) C₁₅H₁₂O₄ 256.3 Smaller π-system, blue-shifted absorption (~350–400 nm)
4-Dimethoxyphenyl-1-allylidene derivatives () 4-Dimethoxyphenyl C₁₉H₁₆O₄ 316.3 Stronger electron donation, higher molar extinction coefficients

Photophysical and Solvatochromic Behavior

  • Target Compound : Exhibits positive solvatochromism with a red shift of ~50–80 nm in polar solvents (e.g., from λₘₐₓ = 450 nm in toluene to 530 nm in DMSO), attributed to the benzoxazole group stabilizing the excited-state dipole .
  • Indane-1,3-dione Analogs : Show smaller solvatochromic shifts (~30–50 nm) due to reduced conjugation and weaker ICT .
  • 4-Dimethoxyphenyl Derivatives : Achieve greater red shifts (~70–100 nm) but suffer from lower photostability under UV irradiation .

Performance in Photopolymerization

The target compound outperforms alkyl-substituted analogs (e.g., 3-hydroxypropyl derivatives) in photoinitiation efficiency due to its extended π-conjugation and benzoxazole-mediated radical generation . For example:

  • Polymerization Rate: 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione achieves >90% monomer conversion in acrylates within 60 seconds under LED@405 nm, compared to <70% for indane-1,3-dione derivatives .
  • 3D Printing Compatibility : Its broad absorption spectrum enables compatibility with commercial 3D printers (e.g., 385–420 nm wavelengths), unlike brominated derivatives, which require harsher UV light .

Biological Activity

The compound 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic molecule classified within the naphthoquinone family. Its unique structural features include a benzoxazole moiety and a cyclopenta[b]naphthalene backbone, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular formula of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The presence of two carbonyl groups enhances its reactivity and biological profile.

Antimicrobial Activity

Preliminary studies indicate that compounds related to naphthoquinones exhibit significant antimicrobial properties. The antibacterial potential of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has been evaluated against various bacterial strains.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Bacillus subtilisHigh16 µg/mL
Escherichia coliLow128 µg/mL

These results suggest selective activity against Gram-positive bacteria, with lower efficacy against Gram-negative strains .

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have demonstrated cytotoxic effects on various cancer cell lines including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells
  • Lung Cancer : A549 cells
  • Prostate Cancer : PC3 cells

The structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole ring can enhance cytotoxicity while reducing toxicity to normal cells .

Cancer Cell Line IC50 Value Selectivity Index
MCF-710 µM5
A54915 µM4
PC320 µM6

This selectivity suggests potential for the development of targeted anticancer therapies .

Other Therapeutic Potentials

In addition to antimicrobial and anticancer activities, the compound has been investigated for its potential as a quorum sensing inhibitor (QSI). This property is particularly relevant in controlling biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, which is associated with chronic infections.

Case Studies

Several case studies have highlighted the biological activity of benzoxazole derivatives. For instance, a study by Pal et al. (2018) explored the antibacterial effects of various benzoxazole derivatives, revealing that modifications can lead to enhanced activity against specific pathogens . Another study focused on the anticancer properties of similar compounds, establishing a correlation between structural features and biological efficacy .

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